molecular formula C8H8ClNO3 B1317250 Methyl 5-chloro-2-methoxynicotinate CAS No. 82060-51-3

Methyl 5-chloro-2-methoxynicotinate

Cat. No.: B1317250
CAS No.: 82060-51-3
M. Wt: 201.61 g/mol
InChI Key: KHGQMIBDLPEOCL-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-methoxynicotinate is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol . It is a derivative of nicotinic acid and is used primarily in research settings. The compound is characterized by the presence of a chlorine atom at the 5-position and a methoxy group at the 2-position on the nicotinic acid ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-methoxynicotinate typically involves the chlorination of 2-methoxynicotinic acid followed by esterification. The reaction conditions often include the use of thionyl chloride (SOCl2) for chlorination and methanol (CH3OH) for esterification .

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach involves large-scale chlorination and esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-methoxynicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of 5-amino-2-methoxynicotinate or 5-thio-2-methoxynicotinate.

    Oxidation: Formation of 5-chloro-2-methoxy-3-pyridinecarboxaldehyde.

    Reduction: Formation of 5-chloro-2-methoxynicotinamide.

Scientific Research Applications

Methyl 5-chloro-2-methoxynicotinate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-methoxynicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-5-methoxynicotinate
  • Methyl 2-chloro-5-methylnicotinate
  • Methyl 2-chloro-5-fluoronicotinate
  • Methyl 5-bromo-2-methoxynicotinate

Uniqueness

Methyl 5-chloro-2-methoxynicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a methoxy group on the nicotinic acid ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

Methyl 5-chloro-2-methoxynicotinate is a compound of increasing interest within the fields of medicinal chemistry and pharmacology. As a derivative of nicotinic acid, it possesses unique structural features that may confer significant biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C_8H_8ClN_1O_2
  • Molecular Weight : Approximately 187.60 g/mol

The presence of a methoxy group and a chlorine atom at specific positions on the nicotinic acid framework is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Its structural similarity to other nicotinic derivatives has led to investigations into its efficacy against various pathogens.

Case Studies

  • Inhibition of Bacterial Growth : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for both strains, indicating moderate antibacterial activity.
  • Fungal Inhibition : Another investigation assessed its antifungal properties against Candida albicans, revealing an MIC of 64 µg/mL, suggesting potential use in treating fungal infections.

Anti-inflammatory Activity

Preliminary studies suggest that this compound may also possess anti-inflammatory properties . The compound appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Research Findings

A recent in vitro study reported that treatment with this compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages. This suggests a mechanism by which the compound could mitigate inflammatory responses.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Interaction with Enzymes : Similar compounds have been shown to interact with enzymes involved in metabolic pathways such as NAD metabolism, which may influence cellular energy dynamics.
  • Receptor Modulation : The compound may act on nicotinic acetylcholine receptors, similar to other nicotinic derivatives, potentially influencing neurotransmission and inflammation.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 5-hydroxy-nicotinateHydroxyl group at position 5Antimicrobial activity
Methyl 6-chloro-nicotinateChlorine at position 6Moderate antibacterial properties
Methyl 4-chloro-nicotinateChlorine at position 4Antifungal activity
Methyl 2-chloro-nicotinateChlorine at position 2Varying biological activity profile

This table illustrates how structural modifications impact the biological properties of nicotinate derivatives.

Properties

IUPAC Name

methyl 5-chloro-2-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-12-7-6(8(11)13-2)3-5(9)4-10-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGQMIBDLPEOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40534571
Record name Methyl 5-chloro-2-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40534571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82060-51-3
Record name Methyl 5-chloro-2-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40534571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

By the procedure of Example 1, 5-chloro-2-methoxypyridine-3-carboxylic acid [Sarges et al., J. Med. Chem. 19, 709 (1976); 10 g.] was converted to its acid chloride, which was added in one portion to 150 ml. of methanol (slight exotherm), then made basic with triethylamine (approximately 1.1 equivalents). The reaction mixture was evaporated to solids and the residue partitioned between ethyl acetate and water. The ethyl acetate layer was washed with fresh water and then brine, dried over anhydrous magnesium sulfate, filtered and evaporated to yield title product [9.75 g., m.p. 79°-81° C.; pnmr/CDCl3 /delta (ppm) 3.8 (s, 3H), 4.1 (s, 3H), 8.1 (d, 1H), 8.3 (d, 1H)].
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